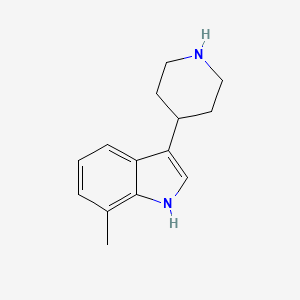

1H-Indole, 7-methyl-3-(4-piperidinyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Indole, 7-methyl-3-(4-piperidinyl)- is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 7th position and a piperidinyl group at the 3rd position of the indole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 7-methylindole with 4-piperidinyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of 1H-Indole, 7-methyl-3-(4-piperidinyl)- may involve more efficient and scalable methods. One such method could be the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis.

化学反应分析

Types of Reactions

1H-Indole, 7-methyl-3-(4-piperidinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted piperidinyl-indole derivatives.

科学研究应用

1H-Indole, 7-methyl-3-(4-piperidinyl)- has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1H-Indole, 7-methyl-3-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

7-methyl-1H-Indole: Lacks the piperidinyl group, making it less versatile in terms of chemical reactivity.

3-(4-piperidinyl)-1H-Indole: Lacks the methyl group, which may affect its biological activity and chemical properties.

Uniqueness

1H-Indole, 7-methyl-3-(4-piperidinyl)- is unique due to the presence of both the methyl and piperidinyl groups, which confer distinct chemical and biological properties

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 7-methyl-3-(4-piperidinyl)-1H-indole, and what analytical techniques are essential for confirming its structure?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be introduced via reductive amination or Buchwald-Hartwig coupling. Post-synthesis, structural confirmation requires:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., methyl and piperidinyl groups) .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and purity .

- Infrared Spectroscopy (IR): For functional group identification (e.g., indole N-H stretching at ~3400 cm⁻¹) .

- X-ray Crystallography: For absolute configuration determination using programs like SHELX .

Q. How is the crystal structure of 7-methyl-3-(4-piperidinyl)-1H-indole determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection involves synchrotron or laboratory X-ray sources. Refinement uses the SHELX suite (e.g., SHELXL for small-molecule refinement), which optimizes parameters like bond lengths and angles. The program’s robustness in handling high-resolution data ensures accurate structural models .

Advanced Research Questions

Q. How does the substitution of the piperidinyl group (4-position vs. 3-position) affect the pharmacological activity of indole derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies compare binding affinities to biological targets (e.g., serotonin receptors). For instance:

- 4-Piperidinyl substitution (as in 7-methyl-3-(4-piperidinyl)-1H-indole) may enhance interactions with hydrophobic pockets in receptor binding sites.

- 3-Piperidinyl substitution alters spatial orientation, potentially reducing steric hindrance and improving selectivity.

Experimental validation includes: - Radioligand Binding Assays: To quantify affinity (e.g., Ki values) for targets like 5-HT1A receptors .

- Molecular Docking Simulations: To visualize binding modes using software like AutoDock .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Bioassays: Use established protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purity Verification: HPLC or LC-MS to confirm >95% purity before testing.

- Dose-Response Studies: To establish activity thresholds and exclude false positives .

Q. How can computational modeling guide the optimization of 7-methyl-3-(4-piperidinyl)-1H-indole for enhanced pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME predict absorption, distribution, and toxicity. Key parameters include logP (lipophilicity) and polar surface area (PSA) .

- Quantum Mechanical Calculations: To assess metabolic stability (e.g., cytochrome P450 interactions) .

- Molecular Dynamics (MD) Simulations: To study membrane permeability and target engagement over time .

属性

CAS 编号 |

185255-81-6 |

|---|---|

分子式 |

C14H18N2 |

分子量 |

214.31 g/mol |

IUPAC 名称 |

7-methyl-3-piperidin-4-yl-1H-indole |

InChI |

InChI=1S/C14H18N2/c1-10-3-2-4-12-13(9-16-14(10)12)11-5-7-15-8-6-11/h2-4,9,11,15-16H,5-8H2,1H3 |

InChI 键 |

LAOZOIXDYRKLIP-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=CC=C1)C(=CN2)C3CCNCC3 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。